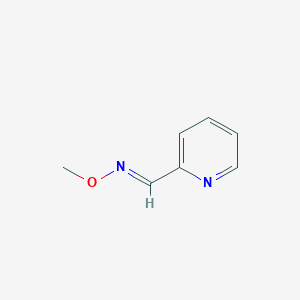
(E)-N-methoxy-1-pyridin-2-ylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Picolinaldehyde O-methyl oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is specifically derived from picolinaldehyde, which is an aldehyde derivative of pyridine. The “E” designation indicates the trans configuration of the oxime group relative to the aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-methoxy-1-pyridin-2-ylmethanimine typically involves the reaction of picolinaldehyde with methoxyamine hydrochloride in the presence of a base. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes nucleophilic addition of the methoxyamine to form the oxime.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Common solvents used include ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: (E)-Picolinaldehyde O-methyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(E)-Picolinaldehyde O-methyl oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-methoxy-1-pyridin-2-ylmethanimine involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules.
Comparison with Similar Compounds
Picolinaldehyde: The parent compound, which lacks the oxime group.
Pyridine-2-carboxaldehyde oxime: A similar oxime derivative with a different substitution pattern.
Methoxyamine: The reagent used in the synthesis of (E)-N-methoxy-1-pyridin-2-ylmethanimine.
Uniqueness: (E)-Picolinaldehyde O-methyl oxime is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in nucleophilic reactions makes it a valuable compound in various fields of research.
Properties
CAS No. |
126527-22-8 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(E)-N-methoxy-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C7H8N2O/c1-10-9-6-7-4-2-3-5-8-7/h2-6H,1H3/b9-6+ |
InChI Key |
RHIHUSSYCDNQGJ-RMKNXTFCSA-N |
Isomeric SMILES |
CO/N=C/C1=CC=CC=N1 |
SMILES |
CON=CC1=CC=CC=N1 |
Canonical SMILES |
CON=CC1=CC=CC=N1 |
Synonyms |
2-Pyridinecarboxaldehyde,O-methyloxime,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


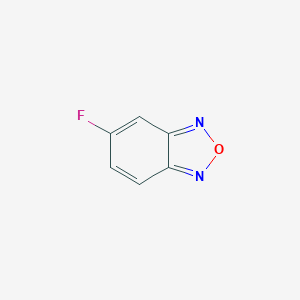
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
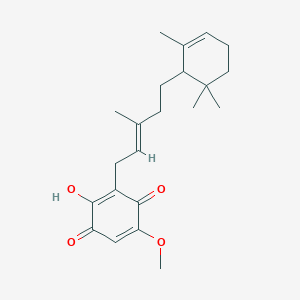
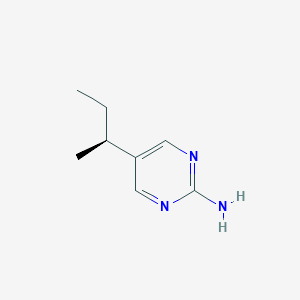

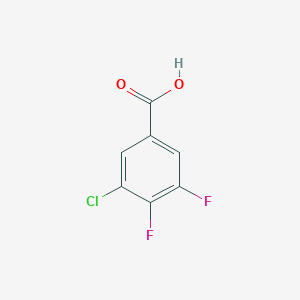
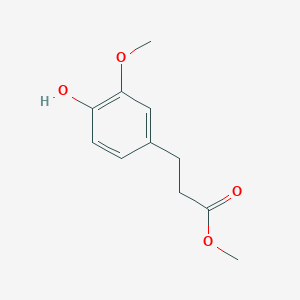
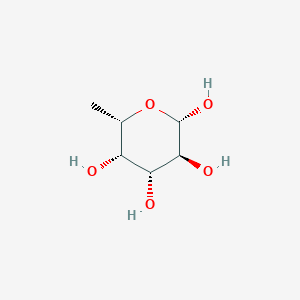
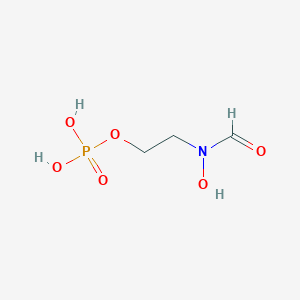
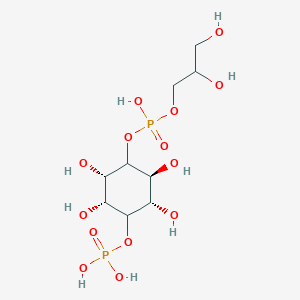
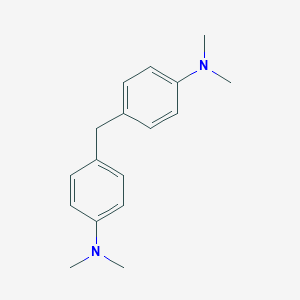
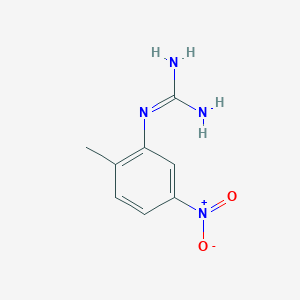

![Furo[2,3-c]pyridin-2-ylmethanamine](/img/structure/B136801.png)
